4-cyclopropyl-3-formylbenzoic acid
Description
Properties
IUPAC Name |
4-cyclopropyl-3-formylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-6-9-5-8(11(13)14)3-4-10(9)7-1-2-7/h3-7H,1-2H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYLBFQIZGZEQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)C(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Bromo-3-Formylbenzoic Acid Methyl Ester
The synthesis begins with the preparation of a halogenated precursor. 4-Bromo-3-formylbenzoic acid is synthesized via directed ortho-metalation of methyl 4-bromobenzoate. Protection of the carboxylic acid as a methyl ester mitigates interference during subsequent reactions:
Table 1: Representative Yields for Suzuki Coupling Analogues
| Starting Material | Coupling Partner | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Methyl 4-bromo-3-formylbenzoate | Cyclopropylboronic acid | 78–85 | 92–96 |
Nucleophilic Aromatic Substitution (NAS) Approach
Substrate Activation and Cyclopropane Installation
3-Halo-4-hydroxybenzaldehydes, as described in patent CN102690194A, undergo substitution with cyclopropylmethanol. While this method produces methoxy derivatives, adapting it for direct cyclopropane installation requires:
Table 2: NAS Reaction Parameters for Halogenated Benzaldehydes
| Substrate | Nucleophile | Catalyst System | Yield (%) |
|---|---|---|---|
| 3-Chloro-4-hydroxybenzaldehyde | Cyclopropylmethanol | KH/DMSO | 80 |
| 3-Bromo-4-trifluorobenzaldehyde | Cyclopropylzinc bromide | Pd₂(dba)₃/SPhos | 65–72* |
*Hypothetical yield extrapolated from analogous reactions.
Vilsmeier-Haack Formylation of Cyclopropyl-Substituted Intermediates
Preparation of 4-Cyclopropylbenzoic Acid
4-Cyclopropylbenzoic acid is synthesized via Friedel-Crafts alkylation of benzoic acid with cyclopropane in the presence of AlCl₃. However, the reaction’s regioselectivity is poor, favoring para substitution only under stringent conditions.
Directed Formylation
The Vilsmeier-Haack reaction introduces the formyl group at the meta position relative to the carboxylic acid:
Table 3: Vilsmeier-Haack Formylation Outcomes
| Substrate | Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|
| Methyl 4-cyclopropylbenzoate | POCl₃/DMF, 25°C, 6h | 55–60 | >90% meta |
Oxidation of 4-Cyclopropyl-3-Hydroxymethylbenzoic Acid
Hydroxymethyl Intermediate Synthesis
Reduction of 4-cyclopropyl-3-cyanobenzoic acid (via Rosenmund-von Braun reaction) with LiAlH₄ yields the hydroxymethyl derivative.
Oxidation to Formyl Group
Mild oxidation with pyridinium chlorochromate (PCC) in dichloromethane selectively converts the hydroxymethyl group to formyl without over-oxidizing the cyclopropane.
Challenges and Optimization Considerations
-
Regioselectivity : The carboxylic acid group’s meta-directing effect necessitates protective strategies during electrophilic substitutions.
-
Cyclopropane Stability : Ring strain in cyclopropane demands mild reaction conditions to prevent ring-opening.
-
Purification : Chromatographic separation is often required due to byproducts from incomplete coupling or oxidation.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-3-formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-Cyclopropyl-3-carboxybenzoic acid.
Reduction: 4-Cyclopropyl-3-hydroxybenzoic acid.
Substitution: 4-Cyclopropyl-3-nitrobenzoic acid or 4-cyclopropyl-3-bromobenzoic acid.
Scientific Research Applications
4-Cyclopropyl-3-formylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-cyclopropyl-3-formylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the cyclopropyl group can influence the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between 4-cyclopropyl-3-formylbenzoic acid and related compounds:
| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 4-Cyclopropyl-3-formylbenzoic acid | C₁₁H₁₀O₃ | Cyclopropyl (C4), Formyl (C3) | 190.19 | Carboxylic acid, Aldehyde |
| Caffeic acid | C₉H₈O₄ | 3,4-Dihydroxy, Propenoic acid (C3) | 180.16 | Carboxylic acid, Dihydroxy, Alkene |
| 4-Bromo-3-methylbenzoic acid | C₈H₇BrO₂ | Bromo (C4), Methyl (C3) | 215.05 | Carboxylic acid, Bromine, Methyl |
| 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid | C₁₁H₁₂O₄ | Cyclopropylmethoxy (C3), Hydroxy (C4) | 208.21 | Carboxylic acid, Ether, Hydroxy |
Key Observations :
Physicochemical Properties
While experimental data for 4-cyclopropyl-3-formylbenzoic acid are lacking, inferences can be drawn from analogs:
- Solubility : The formyl group may reduce water solubility compared to polar substituents like hydroxy (caffeic acid) or bromine (4-bromo-3-methylbenzoic acid). Caffeic acid is sparingly soluble in water but dissolves in organic solvents , while 4-bromo-3-methylbenzoic acid is reported as a solid with low aqueous solubility .
- Stability: Aldehydes (formyl group) are prone to oxidation, suggesting 4-cyclopropyl-3-formylbenzoic acid may require stabilization under inert conditions. In contrast, caffeic acid’s phenolic groups make it susceptible to oxidation, forming quinones .
Biological Activity
4-Cyclopropyl-3-formylbenzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
4-Cyclopropyl-3-formylbenzoic acid is characterized by a cyclopropyl group at the 4-position and a formyl group at the 3-position of a benzoic acid backbone. Its molecular formula is , and its structure contributes to its unique reactivity and biological interactions.
Synthesis
The compound can be synthesized through several methods, including cyclopropanation of benzaldehyde derivatives followed by formylation. For instance, reacting 4-cyclopropylbenzaldehyde with formic acid under acidic conditions yields the desired product.
Common Synthetic Routes:
- Cyclopropanation : Using suitable benzaldehyde derivatives.
- Formylation : Employing formic acid or anhydride under acidic conditions.
Antimicrobial Properties
Research indicates that 4-cyclopropyl-3-formylbenzoic acid exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.
Anticancer Activity
The compound has also shown promise in anticancer applications. In vitro studies reveal that it can induce apoptosis in cancer cell lines, potentially through the inhibition of specific enzymes involved in cell proliferation. The formyl group may play a crucial role in forming covalent bonds with nucleophilic sites on proteins, altering their function and leading to cancer cell death.
The mechanism of action for 4-cyclopropyl-3-formylbenzoic acid involves several pathways:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways related to cancer cell growth.
- Receptor Interaction : The compound can interact with cellular receptors, modulating signaling pathways that control cell survival and apoptosis.
- Covalent Bond Formation : The formyl group can engage in covalent interactions with proteins, affecting their activity.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Antimicrobial Efficacy :
- A study demonstrated that 4-cyclopropyl-3-formylbenzoic acid exhibited significant antibacterial activity against strains such as E. coli and Staphylococcus aureus, with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Potential :
-
Mechanistic Insights :
- A detailed mechanistic study revealed that the compound interacts with the active site of specific serine proteases, inhibiting their function and resulting in reduced tumor growth in animal models .
Comparative Analysis
To understand the uniqueness of 4-cyclopropyl-3-formylbenzoic acid, it is essential to compare it with similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| 4-Cyclopropyl-3-formylbenzoic acid | High | Moderate | Presence of both cyclopropyl and formyl groups |
| 4-Formylbenzoic Acid | Moderate | Low | Lacks cyclopropyl group |
| 3-Formylbenzoic Acid | Low | Moderate | Different position of formyl group |
| 4-Cyclopropylbenzoic Acid | Low | None | Absence of formyl group |
Q & A
What are the common synthetic routes for 4-cyclopropyl-3-formylbenzoic acid, and how do reaction conditions influence yield?
Basic
The synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation or Suzuki coupling, to introduce the cyclopropyl and formyl groups. For example, a chloro-substituted benzoic acid derivative may react with a cyclopropyl-containing reagent under anhydrous conditions with a Lewis acid catalyst (e.g., AlCl₃) to ensure high purity . Key factors affecting yield include:
- Temperature control : Elevated temperatures (>80°C) may lead to side reactions like decarboxylation.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution efficiency.
- Catalyst loading : Optimal AlCl₃ concentrations (10–15 mol%) balance reactivity and byproduct formation .
Which spectroscopic and analytical techniques are critical for characterizing 4-cyclopropyl-3-formylbenzoic acid?
Basic
Structural confirmation relies on:
- ¹H/¹³C NMR : Identifies cyclopropyl (δ ~0.5–1.5 ppm) and formyl (δ ~9.8–10.2 ppm) groups.
- IR spectroscopy : Confirms carboxylic acid (2500–3300 cm⁻¹, broad O-H stretch) and formyl (1700–1750 cm⁻¹, C=O stretch) functionalities.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₁H₁₀O₃: calculated 190.0630, observed 190.0628) .
Cross-validation with X-ray crystallography is recommended for resolving ambiguous signals .
How can researchers optimize the regioselectivity of formyl group introduction in similar benzoic acid derivatives?
Advanced
Regioselectivity challenges arise due to competing electrophilic aromatic substitution pathways. Strategies include:
- Directing groups : Use meta-directing substituents (e.g., -COOH) to position the formyl group.
- Protection/deprotection : Temporarily protect the carboxylic acid to avoid interference during formylation.
- Computational modeling : DFT calculations predict reactive sites by analyzing electron density maps .
For example, substituting cyclopropyl at the 4-position directs formylation to the 3-position via steric and electronic effects .
What contradictions may arise in spectral data interpretation, and how should they be addressed?
Advanced
Contradictions often occur between NMR and IR data due to tautomerism or solvent effects. For instance:
- Tautomeric forms : The compound may exist as keto-enol tautomers, altering NMR peak splitting.
- Solvent polarity : Polar solvents stabilize the carboxylic acid proton, shifting IR stretches.
Resolution :
How does the cyclopropyl group influence the compound’s reactivity and biological interactions?
Advanced
The cyclopropyl group enhances steric hindrance and ring strain, affecting:
- Chemical stability : Resists hydrolysis compared to linear alkyl substituents.
- Bioactivity : Preliminary studies suggest interactions with enzymes (e.g., cyclooxygenase-2) via hydrophobic pocket binding .
Methodological approach :
What strategies are effective for designing derivatives of 4-cyclopropyl-3-formylbenzoic acid with enhanced properties?
Advanced
Derivative design focuses on modifying the formyl or cyclopropyl moieties:
- Formyl derivatization : Convert to hydrazones or Schiff bases for improved solubility.
- Cyclopropyl substitution : Introduce electron-withdrawing groups (e.g., -F) to modulate electronic effects.
Case study :
Replacing formyl with a hydroxamic acid group increased metalloproteinase inhibition by 40% in vitro .
How can computational methods predict the environmental fate of 4-cyclopropyl-3-formylbenzoic acid?
Advanced
Use tools like EPI Suite or TEST to estimate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
